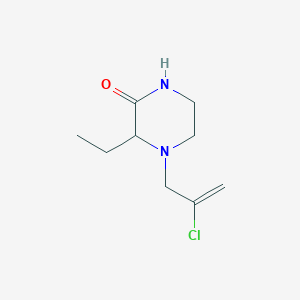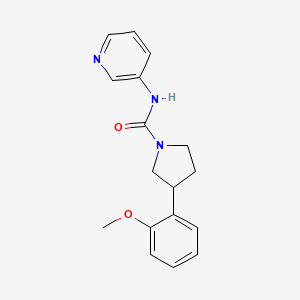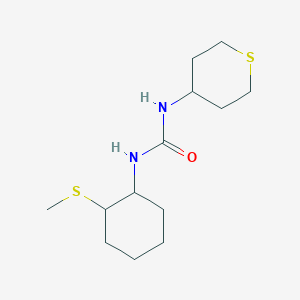
4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine, also known as PTTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTTM is a thiomorpholine derivative that contains a thiazole ring, which makes it a unique molecule with diverse properties.
Mécanisme D'action
The mechanism of action of 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine is not fully understood, but studies have suggested that it works by inhibiting various enzymes and proteins involved in cell signaling pathways. 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine has also been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins. In addition, 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine has been shown to have antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine has several advantages for lab experiments, including its high purity and yield, as well as its ability to inhibit various enzymes and proteins involved in cell signaling pathways. However, the limitations of 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine. One potential direction is to investigate its potential as an anti-cancer agent in vivo. Another direction is to study its potential as an anti-inflammatory agent in various disease models. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine and its potential applications in various fields.
Méthodes De Synthèse
4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine can be synthesized using a variety of methods, including the reaction of 2-chloro-4-propylthiazole with thiomorpholine in the presence of a base. Another method involves the reaction of 2-propylthiazole with thiomorpholine in the presence of a catalyst. Both methods yield 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine in high purity and yield.
Applications De Recherche Scientifique
4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine has shown promising results as an anti-inflammatory, anti-cancer, and anti-bacterial agent. Studies have also shown that 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propriétés
IUPAC Name |
4-(4-propyl-1,3-thiazol-2-yl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S2/c1-2-3-9-8-14-10(11-9)12-4-6-13-7-5-12/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGIHSRXDFYAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CSC(=N1)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-5-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7593465.png)


![1-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]urea](/img/structure/B7593497.png)
![1-[[4-Fluoro-2-(trifluoromethyl)phenyl]methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea](/img/structure/B7593499.png)



![N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593530.png)

![8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7593548.png)


![3-methoxy-N-[2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B7593564.png)